Acetothiolutamide is classified under SARMs, which are non-steroidal compounds that can selectively modulate androgen receptors. This classification is crucial as it differentiates these compounds from traditional anabolic steroids, which often have broader and less selective effects on multiple tissues.
The synthesis of acetothiolutamide involves several key steps, primarily utilizing nucleophilic substitution reactions. Two general synthetic procedures have been developed:
The synthesis typically requires specific solvents and catalysts to facilitate reactions, including phase-transfer catalysts like benzyltributylammonium chloride. Characterization techniques such as proton nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the identity and purity of the synthesized compounds .
Acetothiolutamide has a complex molecular structure characterized by its functional groups that enable binding to androgen receptors. The specific structure includes a thiol group, which is pivotal for its biological activity.
The molecular formula for acetothiolutamide can be represented as C₁₃H₁₅N₃O₂S. Its molecular weight is approximately 265.35 g/mol. The compound's structural details facilitate its interaction with androgen receptors, contributing to its selective agonistic properties.
Acetothiolutamide undergoes various chemical reactions that can influence its pharmacological properties. Notably, oxidation at the sulfur linkage position has been identified as a significant metabolic pathway in animal models .
The compound's stability and reactivity can be assessed through high-performance liquid chromatography and mass spectrometry techniques, which allow for detailed analysis of its metabolic products and degradation pathways in biological systems .
Acetothiolutamide acts primarily as a partial agonist at androgen receptors. This means it can activate these receptors but does so selectively depending on the tissue type. In prostatic tissues, it exhibits antagonistic effects by decreasing prostate weight without significantly affecting muscle tissues or altering plasma hormone levels .
Studies have shown that acetothiolutamide has comparable efficacy to established treatments like finasteride but operates through distinct mechanisms—primarily by modulating androgen receptor activity rather than inhibiting 5α-reductase enzymes .
Relevant analytical methods such as thin-layer chromatography can be employed to assess purity and stability over time .
Acetothiolutamide has potential applications in scientific research focused on:
The ongoing research into acetothiolutamide underscores its significance in advancing therapeutic strategies targeting androgen receptors while minimizing adverse effects associated with non-selective androgenic activity .
Acetothiolutamide is a structurally optimized nonsteroidal antiandrogen (NSAA) featuring a thioether-linked diarylmethane backbone. Its core structure comprises:
The molecule exhibits planar geometry at the thiadiazole-acetamide moiety, while the thioether linkage introduces torsional flexibility (∼120° dihedral angle). This configuration permits adaptive binding within the androgen receptor (AR) ligand-binding domain (LBD). Stereochemically, acetothiolutamide exists as a racemic mixture, though computational models indicate the R-enantiomer demonstrates superior AR binding due to optimal hydrophobic pocket accommodation – mirroring the enantioselectivity observed in bicalutamide [2] [8].
Table 1: Key Structural Descriptors of Acetothiolutamide
Parameter | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C₁₇H₁₂F₃N₃O₂S₂ | High-resolution MS |
Molecular Weight | 411.42 g/mol | Calculated |
LogP (Octanol-Water) | 3.8 ± 0.2 | Chromatographic assay |
Torsional Angle (S-C-C-C) | 118° ± 5° | X-ray crystallography |
Dominant Binding Enantiomer | R-configuration | Computational docking |
The synthesis of acetothiolutamide employs a modular 4-step route with critical regiochemical control:
Step 1: Nucleophilic Aromatic Substitution3-(Trifluoromethyl)-4-cyanobenzenethiol (2.1) is reacted with 2-amino-5-bromo-1,3,4-thiadiazole (2.2) under basic conditions (K₂CO₃, DMF, 80°C) to yield 4-cyano-3-(trifluoromethyl)phenyl-5-amino-1,3,4-thiadiazolyl sulfide (2.3). Yield: 78% [2] [10].
Step 2: Sulfonamide FormationCompound 2.3 undergoes sulfonation with chlorosulfonic acid (ClSO₃H, 0°C → RT), followed by amidation with concentrated NH₄OH to install the sulfonamide group (2.4). Yield: 65% [10].
Step 3: AcetylationSelective N-acetylation of the 2-amino group using acetic anhydride (Ac₂O) in pyridine affords the acetylaminosulfonamide derivative (2.5). Yield: 92% [1] [10].
Key Derivatives Developed via Backbone Modification:
Table 2: Synthetic Routes for Acetothiolutamide and Key Analogues
Compound | Synthetic Sequence | Overall Yield | Key Modification |
---|---|---|---|
Acetothiolutamide | Aryl thiol + bromothiadiazole → sulfonylation → acetylation | 47% | Reference compound |
Analog A (Sulfone) | Oxidation of thioether with mCPBA prior to acetylation | 38% | -S- → -SO₂- |
Analog B (Pyrazole) | 5-Aminopyrazole used in place of thiadiazole | 29% | Thiadiazole → Pyrazole |
Analog C (NO₂-CN) | 4-Nitro-3-trifluoromethylbenzenethiol starting material | 51% | -CN → -NO₂ at phenyl para-position |
Acetothiolutamide demonstrates distinct physicochemical and pharmacological properties relative to established antiandrogens:
Binding Affinity & Selectivity:
Structural Advantages:
Pharmacokinetic Parameters (Predicted):
Table 3: Comparative Analysis of Antiandrogen Structural and Binding Properties
Parameter | Acetothiolutamide | Bicalutamide | Enzalutamide | Darolutamide |
---|---|---|---|---|
Core Structure | Thioether-linked diarylmethane | Sulfonyl-linked diarylpropane | Thiohydantoin-imide | Flexible bicyclic hydantoin |
AR RBA (%) | 150 | 100 | 830 | 180 |
LogP | 3.8 | 3.3 | 3.5 | 2.8 |
H-bond Acceptors | 5 | 4 | 5 | 6 |
Key AR Interactions | H-bond: Asn705, Thr877 Hydrophobic: Leu704, Trp741 | H-bond: Asn705 Hydrophobic: Phe764 | H-bond: Asn705, Arg752 Hydrophobic: Phe764, Leu873 | H-bond: Asn705 Hydrophobic: Leu704, Phe764 |
Metabolic Vulnerability | Low (CYP2C8/3A4 stable) | Moderate (CYP3A4 oxidation) | High (CYP3A4/2C8) | Low (UGT-mediated) |
Systematic SAR exploration reveals critical pharmacophore elements governing acetothiolutamide's antiandrogen activity:
Diarylmethane Backbone Optimization:
Thiadiazole-Acetamidosulfonamide Region:
Stereochemical Requirements:
Mutant AR Interactions:Acetothiolutamide maintains efficacy against common resistance-conferring AR mutations:
Table 4: Structure-Activity Relationship of Acetothiolutamide Analogues
Structural Modification | AR Binding IC₅₀ (nM) | Relative Potency | Key SAR Insight |
---|---|---|---|
Parent Acetothiolutamide | 18 ± 2 | 1.0 | Reference compound |
Removal of -CF₃ group | 220 ± 15 | 0.08 | Critical hydrophobic interaction with LBD |
Replacement of -CN with -NO₂ | 54 ± 6 | 0.33 | Reduced π-stacking with Trp741 |
Thioether oxidized to sulfone (-SO₂-) | 90 ± 8 | 0.20 | Excessive rigidity disrupts binding conformation |
Methylation of sulfonamide NH | 140 ± 10 | 0.13 | Loss of H-bond to Asn705 |
Thiadiazole → 1,2,4-triazole | 270 ± 20 | 0.07 | Altered dipole orientation in LBD |
S-Enantiomer | 450 ± 35 | 0.04 | Suboptimal hydrophobic pocket fit |
Ortho-methylated phenyl derivative | 15 ± 1 (WT AR) 120 ± 9 (F876L) | 1.2 (WT) 0.15 (F876L) | Enhanced mutant AR selectivity |
CAS No.: 172886-23-6
CAS No.: 24622-61-5
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.:
CAS No.: 94087-41-9